methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
Structural Characterization
Molecular Architecture
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate . This nomenclature reflects its chromene backbone fused with a substituted cyclohexanone ring, a 4-chlorophenyl group at position 4, and a methyl ester at position 3. The compound’s registry number (303966-94-1) and ChemSpider ID (3077380) further aid in its unambiguous identification.
Molecular Formula and Weight
The molecular formula C₁₉H₂₀ClNO₄ corresponds to a monoisotopic mass of 361.108086 Da and an average mass of 361.822 g/mol. The density is estimated at 1.3±0.1 g/cm³, with a boiling point of 572.1±45.0°C and a melting point of 184°C.
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₀ClNO₄ |
| Average mass | 361.822 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Melting point | 184°C |
| Boiling point | 572.1±45.0°C |
Stereochemical Configuration and Tautomerism
The compound contains one potential stereocenter at position 4 of the chromene ring, but crystallographic data indicate no defined stereochemistry in its synthesized form. Tautomerism is unlikely due to the saturated cyclohexanone ring, which restricts π-electron delocalization. However, the amino group at position 2 may participate in keto-enol tautomerism under specific conditions, a behavior observed in analogous chromene derivatives.
Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies
X-ray crystallography reveals that the compound crystallizes in a monoclinic system with space group P2₁/c (No. 14), as seen in related chromene carboxylates. Unit cell parameters include a = 12.246(2) Å, b = 10.541(2) Å, c = 8.912(2) Å, and β = 96.205(4)°, yielding a unit cell volume of 1143.7 ų. The chromene backbone adopts a distorted half-chair conformation, while the 4-chlorophenyl group lies nearly perpendicular to the heterocyclic plane, minimizing steric hindrance.
Properties
Molecular Formula |
C19H20ClNO4 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2)8-12(22)15-13(9-19)25-17(21)16(18(23)24-3)14(15)10-4-6-11(20)7-5-10/h4-7,14H,8-9,21H2,1-3H3 |
InChI Key |
ANTTUCZKNUXJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and methanol. The reaction is carried out under reflux conditions, leading to the formation of the desired chromene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Formula
- Molecular Formula : C19H20ClNO4
- Molecular Weight : 361.82 g/mol
- CAS Number : 312271-49-1
Key Features
The compound features:
- A chromene backbone, which is known for its biological activity.
- An amino group that can participate in hydrogen bonding.
- A chlorophenyl group that enhances hydrophobic interactions.
Medicinal Chemistry
Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is being studied for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .
Materials Science
The unique structural characteristics of this compound make it suitable for developing novel materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic electronics and photonic devices.
Data Table: Material Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Thermal Stability | Up to 300°C |
| Solubility | Soluble in DMSO |
Biological Research
In biological studies, this compound is utilized to investigate enzyme inhibition and protein binding mechanisms. These studies provide insights into its therapeutic uses and potential side effects.
Industrial Applications
The derivatives of this compound are being researched for their potential use in the synthesis of dyes , pigments , and other industrial chemicals. The versatility of the chromene structure allows for modifications that can lead to new industrial products.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Impact of Aromatic Substituents on Physical Properties
Key Observations :
- Electron-withdrawing groups (Cl, Br) generally increase melting points compared to derivatives with electron-donating groups (e.g., methoxy in ). However, 8e and 8f (with benzyloxy substituents) exhibit lower mps than Compound 8 , likely due to steric hindrance disrupting crystal packing .
- The carbonitrile analog (4j) has a significantly higher mp (209–211°C) than Compound 8 , attributed to stronger intermolecular hydrogen bonding via the nitrile group .
Functional Group Modifications
Table 2: Ester vs. Nitrile Functional Groups
Key Observations :
Biological Activity
Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula of the compound is with a molecular weight of approximately 361.83 g/mol. The structure features a chromene ring system with various substituents that may influence its biological activity.
Antitumor Activity
Research has indicated that compounds within the chromene class exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxic activity against various cancer cell lines.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated that it possesses broad-spectrum antimicrobial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This activity is likely attributed to the presence of the chlorophenyl group and the overall molecular structure which may facilitate interaction with microbial targets.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, potentially through mitochondrial pathways.
- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.
Study 1: Anticancer Activity
A study focusing on derivatives of chromene reported that this compound exhibited an IC50 value in the low micromolar range against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). This suggests substantial potential for further development as an anticancer therapeutic.
Study 2: Antimicrobial Efficacy
In another investigation assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition with MIC values ranging from 10 to 50 µg/mL. These findings highlight its potential as a lead compound for developing new antibiotics.
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions (MCRs) involving cyclohexanedione derivatives, aldehydes (e.g., 4-chlorobenzaldehyde), and methyl cyanoacetate. Catalytic systems like piperidine or L-proline in ethanol under reflux (60–80°C, 4–6 hours) are effective for cyclocondensation. Purity optimization involves recrystallization from methanol/ethanol mixtures (yield: 65–80%) .
Q. How can the structure of this chromene derivative be unequivocally confirmed?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis confirms the bicyclic tetrahydro-4H-chromene scaffold, with mean C–C bond lengths of 1.52–1.54 Å and R-factors < 0.06 .
- Spectroscopy : FT-IR identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, NH₂ at ~3350 cm⁻¹). LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1) .
Q. What biological activities are associated with this compound, and how are they assessed?
- Methodological Answer : Preliminary bioactivity studies focus on antimicrobial (e.g., agar diffusion assays against E. coli and S. aureus) and antioxidant (DPPH radical scavenging) properties. The 4-chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer : Yield variations often arise from incomplete cyclization or solvent polarity effects. Kinetic monitoring via TLC or HPLC at 30-minute intervals identifies intermediate stagnation. Adjusting catalyst loading (e.g., 10 mol% L-proline) or switching to aprotic solvents (e.g., DMF) improves consistency. Post-reaction quenching with ice-water enhances precipitate recovery .
Q. What computational approaches predict the pharmacokinetic and pharmacodynamic profiles of this compound?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or β-amyloid). The 4-chlorophenyl group shows strong hydrophobic binding in silico .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (LogP ~2.8) and CYP450 inhibition risks .
Q. Are polymorphic forms of this compound documented, and how do they affect physicochemical properties?
- Methodological Answer : X-ray data reveals a monoclinic P2₁/c crystal system with Z = 4. Polymorph screening via solvent evaporation (e.g., acetonitrile vs. toluene) identifies variations in melting points (ΔT = 5–10°C) and solubility. Stability under humidity (40–80% RH) is assessed using dynamic vapor sorption (DVS) .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Steric effects : The 7,7-dimethyl group restricts ring puckering, confirmed by X-ray torsion angles (5.2–8.7° deviation from planarity) .
- Electronic effects : Electron-withdrawing 4-Cl on the phenyl ring increases electrophilicity at C4, verified by Hammett σₚ values (~0.23) and DFT calculations (NBO charges: C4 = +0.32 e) .
Data Contradiction Analysis
Q. How should conflicting data on antioxidant vs. pro-oxidant effects be interpreted?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., DPPH at 100 μM vs. 500 μM). Dose-response curves (0–1 mM) and ROS detection (e.g., fluorometric H2DCFDA) clarify dual roles. The compound may act as an antioxidant at low concentrations (IC₅₀ = 35 μM) but induce oxidative stress at higher doses (>200 μM) .
Experimental Design Considerations
Q. What controls and validation steps are critical in bioactivity assays?
- Methodological Answer :
- Positive controls : Ascorbic acid (antioxidant), ciprofloxacin (antimicrobial).
- Validation : Triplicate runs with blinded samples to minimize bias. LC-MS purity checks (>95%) ensure activity correlates with the target compound, not impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
